N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide
Description
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl group, which is further connected via an acetamide bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety. The benzothiazole group is known for its electron-deficient aromatic system, often enhancing binding to biological targets like kinases or G-protein-coupled receptors (GPCRs) . The sulfanyl (thioether) linkage between the acetamide and triazoloquinoline may confer metabolic stability compared to oxygen-based analogs .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHKSJXLMDIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzo[d]thiazole moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the acetamide linkage through an amidation reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or benzo[d]thiazole rings .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves intercalation into DNA, disrupting the replication process and inhibiting the activity of specific enzymes involved in cell proliferation. This compound targets molecular pathways that are crucial for cancer cell survival, making it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Benzothiazole–Isoquinoline Derivatives
Compounds such as (R)–N–(4–chlorobenzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl)acetamide (4a) replace the triazoloquinoline with a dihydroisoquinoline group . Isoquinoline derivatives are associated with antitumor and antimicrobial activities, suggesting the target compound may share similar therapeutic applications but with enhanced rigidity due to the triazoloquinoline core.
Triazoloquinoline vs. Triazolopyridazine
In N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, the triazolo moiety is fused to pyridazine instead of quinoline . Pyridazine’s reduced aromaticity and altered electron distribution may decrease planarity, impacting DNA intercalation or protein binding. The quinoline system in the target compound likely offers stronger π-π stacking interactions in biological environments.
Substituent Effects
Electron-Withdrawing Groups
The fluorophenyl-substituted analog, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, incorporates fluorine and methoxy groups . Fluorine enhances lipophilicity and metabolic stability, while methoxy groups may improve solubility.
Halogenated Derivatives
N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features bromo and chloro substituents, which are strong electron-withdrawing groups . These groups may increase reactivity in electrophilic substitution but reduce bioavailability compared to the target compound’s unsubstituted phenyl group.
Sulfanyl Acetamide Linkage Variations
Hydrophilic Modifications
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide introduces a hydroxypropyl group on the acetamide . This hydrophilic moiety likely improves aqueous solubility, contrasting with the target compound’s phenyl group, which prioritizes lipophilicity and membrane permeability.
Benzotriazole vs. Benzothiazole
Compounds like 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide replace benzothiazole with benzotriazole . Benzotriazole’s additional nitrogen atom may enhance hydrogen bonding but reduce aromatic stability compared to benzothiazole.
Comparative Data Table
Biological Activity
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's synthesis, structural characteristics, and its notable biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is C20H21N3OS2. The compound features a benzothiazole moiety linked to a triazoloquinoline structure through a sulfanyl acetamide group. This unique arrangement contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the Benzothiazole Ring : This can be achieved by reacting 2-aminothiophenol with an appropriate aromatic aldehyde under acidic conditions.
- Synthesis of the Triazoloquinoline : This part may involve cyclization reactions using suitable precursors that contain nitrogen heterocycles.
- Amidation : The final step involves coupling the benzothiazole and triazoloquinoline moieties through a sulfanyl linkage to form the desired acetamide.
Antimicrobial Activity
Numerous studies have indicated that compounds containing benzothiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that derivatives of benzothiazole exhibit activity against various bacterial strains. The presence of the triazole ring enhances this activity due to its ability to interact with bacterial enzymes and disrupt metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| This compound | S. aureus | 6.25 µg/mL |
Anticancer Activity
The compound has shown promising results in anticancer assays:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and HePG-2 (liver cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 19.73 |
| HePG-2 | 17.83 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer cells compared to standard chemotherapeutic agents like Cisplatin .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- Mechanism of Action : By inhibiting COX-1 and COX-2 enzymes involved in prostaglandin synthesis, the compound can reduce inflammation and pain .
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
- Study on Antimicrobial Activity : A study published in Brazilian Journal of Pharmaceutical Sciences reported that similar benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : A recent investigation highlighted the antiproliferative effects of triazoloquinoline derivatives on various cancer cell lines, demonstrating their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
